1-(Difluoromethyl)-3-(trifluoromethoxy)benzene
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Overview
Description
1-(Difluoromethyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable benzene derivative undergoes substitution with difluoromethyl and trifluoromethoxy reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing advanced techniques to ensure high yield and purity. The process often requires precise control of reaction parameters, such as temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, thiocyanates, and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
1-(Difluoromethyl)-3-(trifluoromethoxy)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The trifluoromethoxy group, in particular, can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-3-(trifluoromethoxy)benzene
- 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene
- 1-(Difluoromethyl)-3-(difluoromethoxy)benzene
Comparison: 1-(Difluoromethyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the difluoromethyl and trifluoromethoxy groups on the benzene ringCompared to similar compounds, it may offer advantages in terms of stability, reactivity, and suitability for specific applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C8H5F5O |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O/c9-7(10)5-2-1-3-6(4-5)14-8(11,12)13/h1-4,7H |
InChI Key |
AWIGHSPVJBYMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(F)F |
Origin of Product |
United States |
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